

In-Depth Technical Guide to the Physical Properties of 2-Isopropoxy-5-methylaniline

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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylaniline

Cat. No.: B7824645

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-Isopropoxy-5-methylaniline**. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values derived from computational models and data from structurally related compounds to offer a thorough profile.

Core Physical and Chemical Properties

2-Isopropoxy-5-methylaniline, with the CAS number 69676-24-0, is an aromatic amine with potential applications in chemical synthesis and pharmaceutical development. Its molecular structure consists of a benzene ring substituted with an isopropoxy group, a methyl group, and an amino group.

Quantitative Data Summary

The physical properties of **2-Isopropoxy-5-methylaniline** and its hydrochloride salt are summarized in the table below. It is important to note that a significant portion of the data for the free base are predicted values from computational models.

Property	2-Isopropoxy-5-methylaniline	2-Isopropoxy-5-methylaniline HCl	Data Type
Molecular Formula	C ₁₀ H ₁₅ NO[1][2]	C ₁₀ H ₁₆ ClNO[3][4]	-
Molecular Weight	165.23 g/mol [1]	201.69 g/mol [3][4]	-
Melting Point	Not available	Not available	-
Boiling Point	262.7 ± 20.0 °C[1]	Not available	Predicted
Density	0.999 ± 0.06 g/cm ³ [1]	Not available	Predicted
Water Solubility	Not available	Not available	-
logP (Octanol-Water Partition Coefficient)	2.5[2]	2.78622[4]	Predicted
Topological Polar Surface Area (TPSA)	-	35.25 Å ² [4]	Computed
Hydrogen Bond Donor Count	-	1[4]	Computed
Hydrogen Bond Acceptor Count	-	2[4]	Computed
Rotatable Bond Count	-	2[4]	Computed

Experimental Protocols for Physical Property Determination

While specific experimental data for **2-Isopropoxy-5-methylaniline** is scarce, the following are generalized protocols for determining the key physical properties of aromatic amines.

Melting Point Determination

The melting point of a solid aromatic amine can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point Determination

For a liquid aromatic amine, the boiling point can be determined using the distillation method or a micro-boiling point method.

- **Apparatus Setup:** For distillation, the liquid is placed in a distillation flask with a few boiling chips. A condenser and a thermometer are attached.
- **Heating:** The flask is heated gently.
- **Observation:** The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
- **Pressure Correction:** If the atmospheric pressure is not at 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Density Determination

The density of a liquid aromatic amine can be determined using a pycnometer or a digital density meter.

- **Pycnometer Calibration:** The weight of the clean, dry pycnometer is recorded. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded again.

- **Sample Measurement:** The pycnometer is emptied, dried, and filled with the sample aromatic amine at the same temperature. The weight is recorded.
- **Calculation:** The density of the sample is calculated using the weights and the known density of the reference liquid.

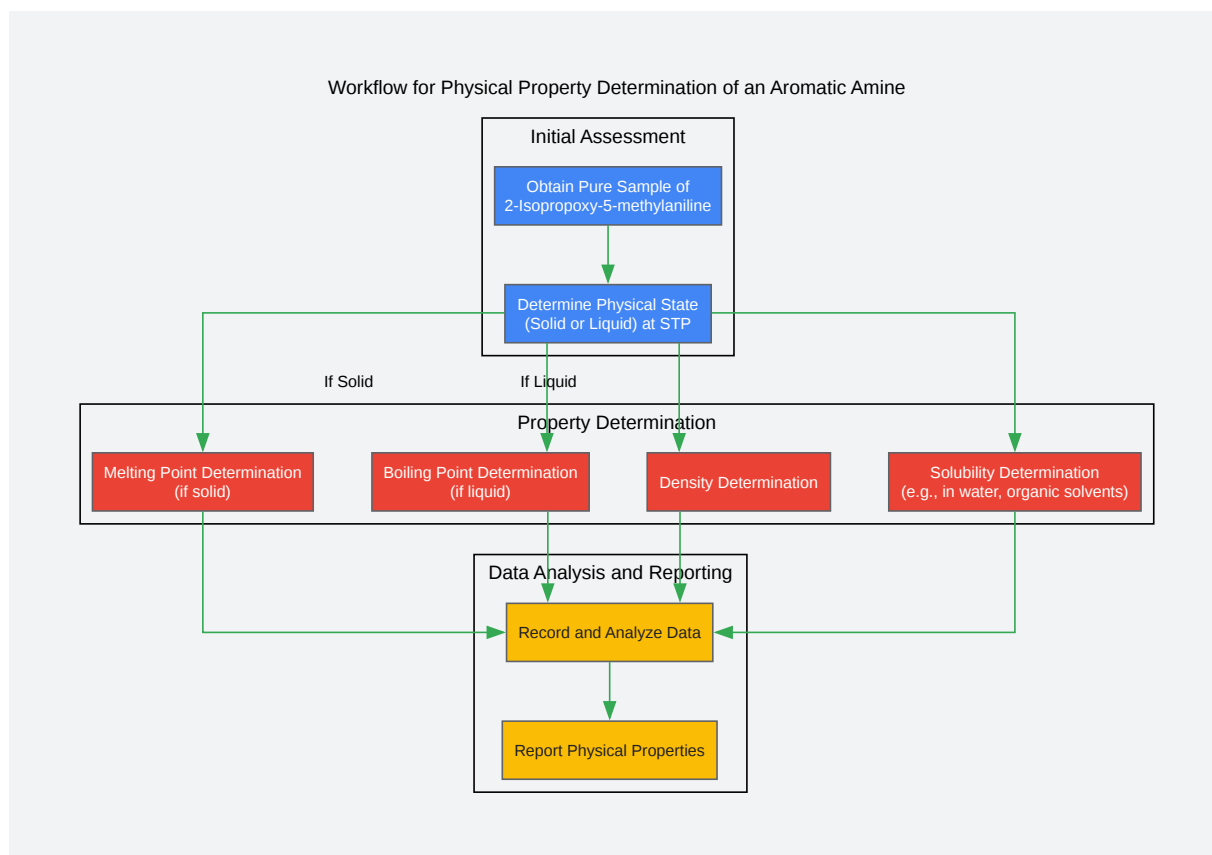
Solubility Determination

The solubility of an aromatic amine in a specific solvent (e.g., water) can be determined by the shake-flask method.

- **Sample Preparation:** An excess amount of the aromatic amine is added to a known volume of the solvent in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The mixture is allowed to stand, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid or liquid.
- **Quantification:** The concentration of the dissolved aromatic amine in the solvent is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or GC. The solubility is then expressed in units such as g/L or mol/L.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an aromatic amine.



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